molecular formula C20H22ClNO3 B2776364 4-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide CAS No. 2034483-87-7

4-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide

Cat. No.: B2776364
CAS No.: 2034483-87-7
M. Wt: 359.85
InChI Key: FDFXSYGPBKIZRB-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .


Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydropyran ring, a benzamide group, and a phenyl group. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The benzamide group consists of a benzene ring attached to an amide group . The phenyl group is a simple aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarities of its functional groups .

Scientific Research Applications

Heterocyclic Synthesis

Research into heterocyclic compounds, such as the synthesis of pyrazole, isoxazole, and pyrimidine derivatives, reveals the versatility of these chemical structures in drug development and materials science. These compounds often exhibit a wide range of biological activities, making them candidates for pharmaceutical research and development (Mohareb et al., 2004).

Enaminones and Pharmaceutical Applications

The study of enaminones, particularly those related to the synthesis and structural analysis, highlights their potential in medicinal chemistry. The ability to form stable hydrogen bonds and exhibit different tautomeric forms makes these compounds interesting for drug design and synthesis (Brbot-Šaranović et al., 2000).

Antagonist Synthesis for Therapeutic Use

The development of orally active antagonists for therapeutic targets such as CCR5 showcases the importance of heterocyclic and pyran derivatives in creating effective pharmaceutical agents. This research underlines the compound's role in synthesizing agents that can potentially treat conditions like HIV (Ikemoto et al., 2005).

Biological Activities and Antihyperglycemic Agents

The exploration of substituted benzamides and pyrazole derivatives for their biological activities, including antihyperglycemic effects, indicates the broad applicability of these compounds in addressing metabolic disorders. These studies contribute to understanding how modifying chemical structures can impact biological activity and therapeutic potential (Kees et al., 1996).

Antimicrobial and Antioxidant Applications

Research into quinazolinone derivatives and thiazoles underscores the antimicrobial and antioxidant properties of these compounds. The ability to synthesize and modify these structures provides valuable insights into developing new agents that could be used in medical treatments and preservation of materials (Habib et al., 2012), (Amer et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

4-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c21-18-8-6-15(7-9-18)19(23)22-14-20(24,16-4-2-1-3-5-16)17-10-12-25-13-11-17/h1-9,17,24H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFXSYGPBKIZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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